molecular formula C19H12ClFN4O2S3 B2653449 N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-13-0

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2653449
CAS No.: 1021226-13-0
M. Wt: 478.96
InChI Key: FNNPTAKHCAQQON-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidinone core fused with a thioether-linked acetamide moiety and a 3-chloro-4-fluorophenyl substituent.

Properties

CAS No.

1021226-13-0

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

478.96

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-12-8-10(6-7-13(12)21)22-14(26)9-29-18-23-16-15(17(27)24-18)30-19(28)25(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

FNNPTAKHCAQQON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound features a thiazolo[4,5-d]pyrimidine core fused with a thioxo group and an acetamide moiety. The incorporation of a 3-chloro-4-fluorophenyl group enhances its biological activity by improving lipophilicity and binding affinity to various biological targets. The structural complexity suggests multiple mechanisms of action that warrant further investigation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antibacterial activity. Similar compounds within the thiazolidinone class have demonstrated efficacy against various bacterial strains. The presence of halogens in the structure often correlates with enhanced antimicrobial properties due to increased membrane permeability and interaction with bacterial enzymes.

Anticancer Activity

Research has shown that compounds with similar structural features possess anticancer properties. For instance, thiazolidinones have been noted for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis and inhibit key signaling pathways involved in tumor growth. A comparative analysis of related compounds reveals that those with halogen substitutions often exhibit improved potency against cancer cell lines .

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated the antiviral potential of novel derivatives related to thiazolidinones. The findings indicated promising activity against viral pathogens, suggesting that this compound may also exhibit similar antiviral effects .
  • Kinase Inhibition : In a related study focusing on kinase inhibitors, compounds structurally similar to N-(3-chloro-4-fluorophenyl)-2-(...) were shown to effectively inhibit multiple kinases involved in cancer progression. This multikinase inhibition profile is crucial for developing therapies targeting complex diseases like cancer .

Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidinoneThiazolidinone coreAntibacterial activity
5-Fluoro-N-(4-methylphenyl)-1H-pyrazolePyrazole ring with fluorine substitutionAnticancer properties
4-ThiazolidinonesGeneral class with varied substitutionsAnticancer and antibacterial activities

This table highlights the diversity of biological activities associated with compounds similar to N-(3-chloro-4-fluorophenyl)-2-(...). The unique combination of halogenated phenyl groups and thiazolo-pyrimidine core structure in this compound may enhance its binding properties and biological activity compared to other derivatives.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a class of heterocyclic acetamide derivatives. Key structural analogs include:

Compound ID/Name Core Structure Substituents/Modifications Potential Applications
Target Compound Thiazolo[4,5-d]pyrimidinone 3-chloro-4-fluorophenyl; thioether linkage to acetamide Enzyme inhibition, antimicrobial
843621-56-7/N-(4-Acetylphenyl)-2-[[3-(4-ethoxyphenyl)-...hexahydro-7-methyl-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio]acetamide Pyrido-thieno-pyrimidinone 4-acetylphenyl; hexahydro ring; ethoxyphenyl Anticancer, kinase inhibition
561295-12-3/2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole-thioacetamide 4-fluorophenyl; thiophen-2-yl; ethyl group Antifungal, pesticidal
618879-90-6/Ethyl {[4-oxo-3-[(1-phenyl-1H-pyrazol-4-YL)oxy]-2-(trifluoromethyl)-4H-chromen-7-YL]oxy}acetate Chromenone-oxygenated acetamide Trifluoromethyl; phenyl-pyrazole Anti-inflammatory, COX-2 inhibition

Key Observations :

  • Core Heterocycles: The target’s thiazolo-pyrimidinone core differs from pyrido-thieno-pyrimidinone (843621-56-7) and chromenone (618879-90-6), which may alter conformational flexibility and target selectivity.
  • Thioether vs. Oxygenated Linkages : Thioether groups (target, 843621-56-7) enhance stability compared to oxygenated analogs (618879-90-6), possibly extending metabolic half-life .

Bioactivity and Mechanism Insights

  • Antimicrobial Potential: Thioether-linked acetamides like 561295-12-3 exhibit antifungal activity, implying the target may share similar mechanisms, possibly via thiol-mediated disruption .
  • Agrochemical Relevance : Compounds with fluorophenyl groups (e.g., flumetsulam in ) are common in herbicides, though the target’s complex core may limit pesticidal utility without further testing .

Physicochemical Properties

  • Solubility : The thioether and acetamide groups may improve aqueous solubility relative to purely aromatic derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ).

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